![molecular formula C23H18N2O4 B14594140 1,1'-[Methylenedi(4,1-phenylene)]bis(3-methylidenepyrrolidine-2,5-dione) CAS No. 60931-77-3](/img/structure/B14594140.png)
1,1'-[Methylenedi(4,1-phenylene)]bis(3-methylidenepyrrolidine-2,5-dione)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[Methylenedi(4,1-phenylene)]bis(3-methylidenepyrrolidine-2,5-dione), also known as bismaleimide, is a compound with the molecular formula C21H14N2O4 and a molecular weight of 358.35 g/mol . This compound is widely used in the synthesis of thermosetting polymers and flame retardant resins . It is known for its excellent thermal and mechanical properties, making it a valuable material in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1’-[Methylenedi(4,1-phenylene)]bis(3-methylidenepyrrolidine-2,5-dione) can be synthesized from cis-butenedioic anhydride and 4,4’-methylenedianiline . The reaction involves the formation of a bismaleimide structure through a condensation reaction. The reaction conditions typically include heating the reactants in a suitable solvent under reflux .
Industrial Production Methods
In industrial settings, the production of bismaleimide involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[Methylenedi(4,1-phenylene)]bis(3-methylidenepyrrolidine-2,5-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized bismaleimide derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
1,1’-[Methylenedi(4,1-phenylene)]bis(3-methylidenepyrrolidine-2,5-dione) has numerous scientific research applications, including:
Chemistry: Used as a cross-linking agent in the synthesis of thermosetting polymers.
Biology: Investigated for its potential use in biological systems due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Widely used in the production of flame retardant resins and high-performance materials.
Wirkmechanismus
The mechanism of action of 1,1’-[Methylenedi(4,1-phenylene)]bis(3-methylidenepyrrolidine-2,5-dione) involves its ability to form cross-linked networks in polymers. This cross-linking enhances the thermal and mechanical properties of the resulting materials . The molecular targets and pathways involved in its action include the formation of covalent bonds between polymer chains, leading to increased stability and resistance to degradation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- p,p’-Dimaleimidodiphenylmethane
- p,p’-Methylenebis(N-phenylmaleimide)
- Bis(p-maleimidophenyl)methane
- Bis(4-maleimidophenyl)methane
- Bismaleimide, 4,4’-diphenylmethane
Uniqueness
1,1’-[Methylenedi(4,1-phenylene)]bis(3-methylidenepyrrolidine-2,5-dione) stands out due to its superior thermal and mechanical properties, making it highly suitable for high-performance applications . Its ability to form stable cross-linked networks in polymers sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
60931-77-3 |
|---|---|
Molekularformel |
C23H18N2O4 |
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
3-methylidene-1-[4-[[4-(3-methylidene-2,5-dioxopyrrolidin-1-yl)phenyl]methyl]phenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C23H18N2O4/c1-14-11-20(26)24(22(14)28)18-7-3-16(4-8-18)13-17-5-9-19(10-6-17)25-21(27)12-15(2)23(25)29/h3-10H,1-2,11-13H2 |
InChI-Schlüssel |
CNOCHWPDBQTDRR-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1CC(=O)N(C1=O)C2=CC=C(C=C2)CC3=CC=C(C=C3)N4C(=O)CC(=C)C4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Propan-2-yl)sulfanyl]furan](/img/structure/B14594058.png)
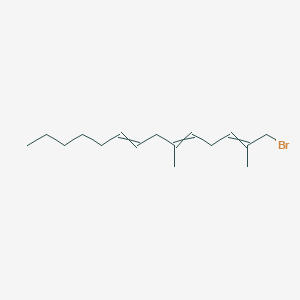

![2-Azaspiro[4.5]decane-1,3-dione, 2-(1-naphthalenyl)-](/img/structure/B14594064.png)
![methyl N'-[3,5-bis(trifluoromethyl)phenyl]carbamimidothioate](/img/structure/B14594069.png)
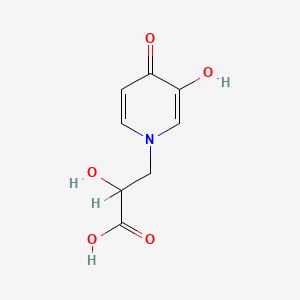
![9-[4-(Methylsulfanyl)phenyl]phenanthrene](/img/structure/B14594074.png)
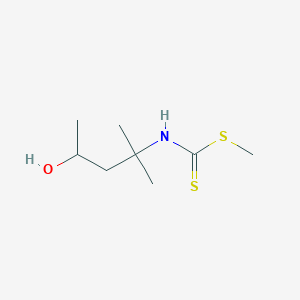
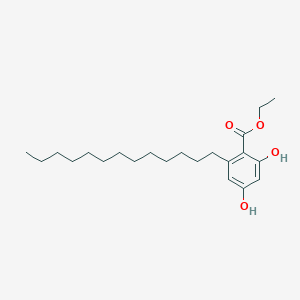
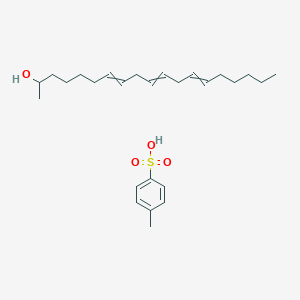
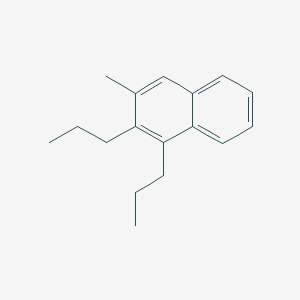
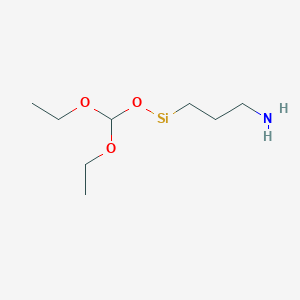

![1-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]ethyl acetate](/img/structure/B14594124.png)
